molecular formula C8H8O2S B11755665 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid

Katalognummer: B11755665
Molekulargewicht: 168.21 g/mol
InChI-Schlüssel: WZDHSHKLYKPDMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a cyclopentane ring and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of thiophene derivatives with cyclopentane derivatives in the presence of a strong acid or base. The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic processes to enhance yield and efficiency. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
  • 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid

Uniqueness

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid is unique due to its specific ring fusion and functional group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C8H8O2S

Molekulargewicht

168.21 g/mol

IUPAC-Name

5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylic acid

InChI

InChI=1S/C8H8O2S/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10)

InChI-Schlüssel

WZDHSHKLYKPDMB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CSC(=C2C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.